molecular formula C11H11N3O2 B3750491 2-Cyano-3-(pyridin-2-ylamino)-acrylic acid ethyl ester

2-Cyano-3-(pyridin-2-ylamino)-acrylic acid ethyl ester

Cat. No.: B3750491
M. Wt: 217.22 g/mol
InChI Key: UUFLNGMDHRHDOH-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-3-(pyridin-2-ylamino)-acrylic acid ethyl ester is a chemical compound that belongs to the class of cyanoacrylic acid derivatives. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. The presence of both cyano and pyridinyl groups in its structure makes it a versatile intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(pyridin-2-ylamino)-acrylic acid ethyl ester typically involves the reaction of cyanoacetamide derivatives with pyridinyl amines. One common method is the condensation reaction between cyanoacetamide and pyridinyl amine in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(pyridin-2-ylamino)-acrylic acid ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano and pyridinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce primary amines .

Scientific Research Applications

2-Cyano-3-(pyridin-2-ylamino)-acrylic acid ethyl ester has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(pyridin-2-ylamino)-acrylic acid ethyl ester involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the pyridinyl group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-(pyridin-3-ylamino)-acrylic acid ethyl ester
  • 2-Cyano-3-(pyridin-4-ylamino)-acrylic acid ethyl ester
  • 2-Cyano-3-(quinolin-2-ylamino)-acrylic acid ethyl ester

Uniqueness

2-Cyano-3-(pyridin-2-ylamino)-acrylic acid ethyl ester is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The position of the pyridinyl group can significantly affect the compound’s ability to interact with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl (E)-2-cyano-3-(pyridin-2-ylamino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)9(7-12)8-14-10-5-3-4-6-13-10/h3-6,8H,2H2,1H3,(H,13,14)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFLNGMDHRHDOH-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC1=CC=CC=N1)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyano-3-(pyridin-2-ylamino)-acrylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
2-Cyano-3-(pyridin-2-ylamino)-acrylic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
2-Cyano-3-(pyridin-2-ylamino)-acrylic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
2-Cyano-3-(pyridin-2-ylamino)-acrylic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
2-Cyano-3-(pyridin-2-ylamino)-acrylic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
2-Cyano-3-(pyridin-2-ylamino)-acrylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.